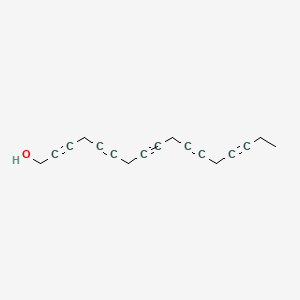

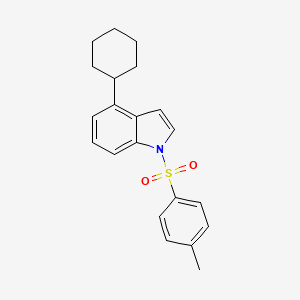

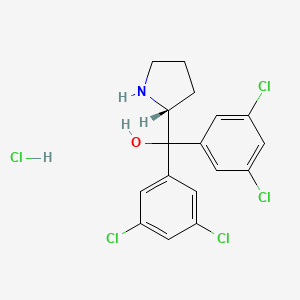

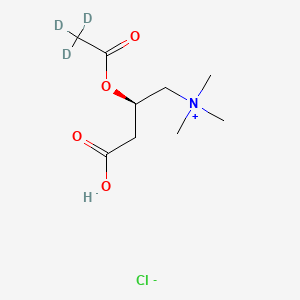

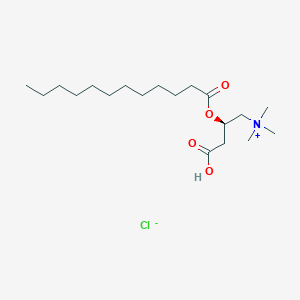

2-acetyloxybenzoic acid;(1S,2R)-2-amino-1-phenylpropan-1-ol;(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;1,3,7-trimethylpurine-2,6-dione;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

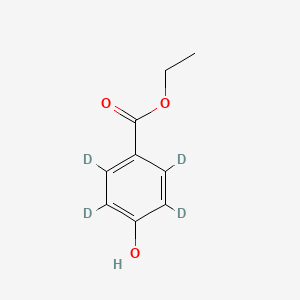

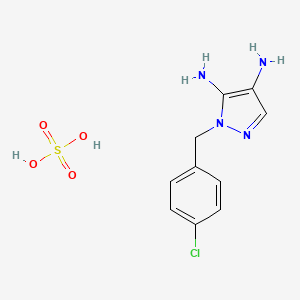

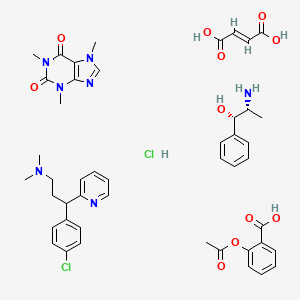

The compound “2-acetyloxybenzoic acid;(1S,2R)-2-amino-1-phenylpropan-1-ol;(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;1,3,7-trimethylpurine-2,6-dione;hydrochloride” is a combination of four active pharmaceutical ingredients. Aspirin, also known as acetylsalicylic acid, is a widely used analgesic and anti-inflammatory agent. Caffeine is a central nervous system stimulant that helps to enhance the effects of aspirin. Chlorpheniramine is an antihistamine that reduces the effects of natural histamine in the body, alleviating symptoms such as sneezing, itching, and runny nose. Phenylpropanolamine is a sympathomimetic agent that acts as a decongestant, reducing nasal congestion by constricting blood vessels in the nasal passages .

準備方法

Synthetic Routes and Reaction Conditions

Aspirin: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid.

Caffeine: Caffeine can be extracted from natural sources such as coffee beans and tea leaves or synthesized from xanthine derivatives.

Chlorpheniramine: Chlorpheniramine is synthesized through the reaction of 4-chlorobenzyl chloride with 2-pyridylmethylamine in the presence of a base such as sodium hydroxide.

Phenylpropanolamine: Phenylpropanolamine is synthesized through the reduction of ephedrine or pseudoephedrine using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of each active ingredient followed by their combination in specific ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .

化学反応の分析

Types of Reactions

Aspirin: Undergoes hydrolysis in the presence of water, forming salicylic acid and acetic acid.

Caffeine: Undergoes oxidation and N-demethylation reactions.

Chlorpheniramine: Undergoes N-oxidation and dealkylation reactions.

Phenylpropanolamine: Undergoes oxidation and reduction reactions.

Major Products Formed

Aspirin: Salicylic acid and acetic acid from hydrolysis.

Caffeine: Theobromine and paraxanthine from N-demethylation.

Chlorpheniramine: N-oxide derivatives from N-oxidation.

Phenylpropanolamine: Norephedrine from reduction.

科学的研究の応用

The compound has various scientific research applications:

Chemistry: Used in the study of drug interactions and the development of new pharmaceutical formulations.

Biology: Used in research on the physiological effects of combined drug therapy.

Medicine: Used in the treatment of symptoms associated with colds, allergies, and sinus congestion.

Industry: Used in the production of over-the-counter medications for cold and allergy relief.

作用機序

類似化合物との比較

Paracetamol-Caffeine-Aspirin Mixture: Similar to the aspirin-caffeine combination but includes paracetamol, which is another analgesic and antipyretic agent.

Ibuprofen-Caffeine Combination: Similar to the aspirin-caffeine combination but includes ibuprofen, which is a nonsteroidal anti-inflammatory drug.

Diphenhydramine-Phenylephrine Combination: Similar to the chlorpheniramine-phenylpropanolamine combination but includes diphenhydramine, which is another antihistamine.

The uniqueness of the aspirin mixture with caffeine, chlorpheniramine, and phenylpropanolamine lies in its multi-faceted approach to treating symptoms of colds and allergies by combining analgesic, stimulant, antihistamine, and decongestant properties .

特性

CAS番号 |

138331-08-5 |

|---|---|

分子式 |

C46H55Cl2N7O11 |

分子量 |

952.884 |

IUPAC名 |

2-acetyloxybenzoic acid;(1S,2R)-2-amino-1-phenylpropan-1-ol;(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;1,3,7-trimethylpurine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C16H19ClN2.C9H13NO.C9H8O4.C8H10N4O2.C4H4O4.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-7(10)9(11)8-5-3-2-4-6-8;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-3(6)1-2-4(7)8;/h3-9,11,15H,10,12H2,1-2H3;2-7,9,11H,10H2,1H3;2-5H,1H3,(H,11,12);4H,1-3H3;1-2H,(H,5,6)(H,7,8);1H/b;;;;2-1+;/t;7-,9-;;;;/m.1..../s1 |

InChIキー |

DRTBIVHVPWEWHS-JPTOCXKKSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。